molecular formula C22H32N2O2 B5644274 2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane

2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane

Cat. No. B5644274
M. Wt: 356.5 g/mol
InChI Key: MTPGSOQPELEVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of histone deacetylases, which play a critical role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects, protecting neurons from damage and death. In addition, it has been found to have anti-inflammatory effects, reducing inflammation in various tissues and organs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane in lab experiments include its unique structure, which makes it a promising candidate for drug development. It has also been extensively studied for its potential therapeutic applications, making it a well-known compound in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on 2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane. One possible direction is to further investigate its potential as an anticancer agent and develop more effective and targeted therapies. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to investigate the compound's potential in other areas such as inflammation and infectious diseases.

Synthesis Methods

The synthesis of 2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane involves a multi-step process that requires the use of several reagents and solvents. The most commonly used method for synthesizing this compound involves the reaction of 2-cyclopropyl-4-phenyl-1,3-oxazolidine with 3-methoxypropanoic acid in the presence of a base such as sodium hydride. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential anticancer agent. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-26-14-9-21(25)23-12-10-22(11-13-23)15-19(18-5-3-2-4-6-18)16-24(17-22)20-7-8-20/h2-6,19-20H,7-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPGSOQPELEVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC2(CC1)CC(CN(C2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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